1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]-
CAS No.:
Cat. No.: VC20580262
Molecular Formula: C15H13IN2O2S
Molecular Weight: 412.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13IN2O2S |
|---|---|
| Molecular Weight | 412.2 g/mol |
| IUPAC Name | 2-iodo-3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C15H13IN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-14(16)11(2)13-4-3-9-17-15(13)18/h3-9H,1-2H3 |
| Standard InChI Key | YSJJXKLCMMTFAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=C2I)C |
Introduction
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- is a complex heterocyclic compound belonging to the pyrrolopyridine class. These compounds are characterized by a fused pyrrole and pyridine ring structure, contributing to their diverse biological activities. The specific compound is notable for its potential as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
Synthesis and Chemical Reactions
The synthesis of pyrrolopyridine derivatives typically involves multi-step organic reactions. These processes are critical as they influence the biological activity of the resulting compounds. Potential reactions include nucleophilic substitution and electrophilic aromatic substitution, which are essential for developing new derivatives with enhanced biological activities.
Biological Activities and Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in medicinal chemistry due to their biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cellular proliferation, differentiation, and survival, making these compounds candidates for cancer therapeutic applications.
Research Findings and Future Directions
Research on pyrrolopyridine derivatives is ongoing, focusing on their potential as anti-cancer agents. The mechanism of action involves interaction with FGFRs, which are implicated in various cancers. Further studies are needed to explore the full therapeutic potential of these compounds and to develop more effective derivatives.
Comparison with Other Pyrrolopyridine Derivatives
Other pyrrolopyridine derivatives, such as 3-iodo-1-methyl-2-phenylpyrrolo[2,3-b]pyridine and 3-iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, also exhibit interesting chemical and biological properties. These compounds vary in their functional groups and biological activities, offering a range of potential applications in medicinal chemistry .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- | Not specified | Not specified | FGFR Inhibition |
| 3-Iodo-1-methyl-2-phenylpyrrolo[2,3-b]pyridine | C14H11IN2 | 334.15 g/mol | Potential biological activities not detailed |
| 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | C8H6IN3O2 | 303.06 g/mol | Potential biological activities not detailed |
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